SB-265610
Description
Overview of Chemokine Receptors and Inflammatory Signaling Pathways
Chemokines are a family of small cytokines, or signaling proteins, that play a crucial role in orchestrating the movement of cells, particularly leukocytes, to sites of inflammation or injury. nih.govcreative-diagnostics.comnih.gov Their actions are mediated by chemokine receptors, which belong to the large family of G-protein coupled receptors (GPCRs). nih.govashpublications.orgportico.org This receptor family is characterized by its seven-transmembrane structure. ashpublications.org
The binding of a chemokine to its receptor initiates a cascade of intracellular signals. ashpublications.org This process is dependent on coupling to heterotrimeric G-proteins, typically of the Gαi type for CXCR2. ashpublications.orgmdpi.com Upon ligand binding, the receptor activates the G-protein, which then dissociates into its subunits (Gα and Gβγ). mdpi.com These subunits, in turn, trigger various downstream effector pathways, including the activation of phospholipase C, which leads to an increase in intracellular calcium levels, and the engagement of pathways like the MAP kinase pathway. ashpublications.orgpatsnap.com These signaling events are fundamental to the cellular responses mediated by chemokines, such as chemotaxis (directed cell migration), degranulation, and the release of inflammatory mediators. nih.govashpublications.org
Chemokine receptors are classified based on the type of chemokine they bind. The CXC family of receptors, which includes CXCR2, is primarily associated with the recruitment of neutrophils. nih.govashpublications.org
Rationale for Targeting CXCR2 in Disease Pathogenesis
The rationale for targeting CXCR2 stems from its central role in mediating neutrophil recruitment and activation. nih.gov While neutrophil migration is a vital component of the innate immune response to infection and injury, its dysregulation can lead to chronic inflammation and significant tissue damage. patsnap.comnih.gov
CXCR2 and its activating ligands are implicated in a wide range of inflammatory and proliferative diseases:
Respiratory Diseases: In conditions such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and Acute Respiratory Distress Syndrome (ARDS), excessive neutrophil infiltration into the lungs, driven by the CXCR2 axis, contributes to airway inflammation, tissue destruction, and impaired lung function. patsnap.comnih.govpatsnap.com
Cancer: The CXCR2 signaling pathway is involved in multiple aspects of tumorigenesis. It can promote tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. aacrjournals.orgnih.govjci.org This is partly achieved by mediating the recruitment of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs), into the tumor microenvironment. patsnap.com
Neuroinflammatory and Autoimmune Diseases: Emerging evidence suggests a role for CXCR2 in neuroinflammatory conditions like multiple sclerosis and in autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, where neutrophil-mediated inflammation is a key pathological feature. patsnap.compatsnap.comnih.gov
Cardiovascular Diseases: CXCR2 is implicated in the pathogenesis of conditions like atherosclerosis, where inflammation within the blood vessel walls plays a crucial role. patsnap.com
By blocking CXCR2, antagonists can inhibit the recruitment and activation of neutrophils at sites of inflammation, thereby offering a therapeutic strategy to mitigate tissue damage and modulate the disease process across these conditions. patsnap.comnih.gov
Historical Context of CXCR2 Antagonist Development
The identification of CXCR2 as a key mediator of inflammation spurred significant interest within the pharmaceutical industry to develop small-molecule antagonists. portico.org Following the cloning of the receptor in 1991, research efforts focused on creating agents that could block its function and serve as novel anti-inflammatory therapies. portico.org
SB-265610 emerged from these efforts as a potent and selective nonpeptide CXCR2 antagonist. medchemexpress.comnih.gov It is characterized as an allosteric inverse agonist, meaning it binds to a site on the receptor distinct from the natural ligand binding site to prevent receptor activation. nih.govaxonmedchem.comresearchgate.net The development of this compound and other related compounds, such as repertaxin and those that have advanced into clinical trials like AZD5069 and Ladarixin, represents a targeted approach to control inflammation by intervening directly in the chemokine signaling pathway. portico.orgpatsnap.comfrontiersin.org
Preclinical studies with this compound have demonstrated its efficacy in various models. For instance, it has been shown to inhibit neutrophil chemotaxis and attenuate neutrophil accumulation in models of inflammatory lung injury. rndsystems.com
Research Findings on this compound
Detailed laboratory studies have quantified the biological activity of this compound, highlighting its potency and selectivity for the CXCR2 receptor.
| Parameter | Value | Description | Source |
|---|---|---|---|
| IC₅₀ (CINC-1-mediated Ca²⁺ mobilization) | 3.4 - 3.7 nM | Concentration required to inhibit 50% of the calcium mobilization induced by the CXCR2 ligand CINC-1. | medchemexpress.comrndsystems.com |
| IC₅₀ (C5a-mediated Ca²⁺ mobilization) | 6800 nM | Concentration required to inhibit 50% of the calcium mobilization induced by the non-CXCR2 ligand C5a, demonstrating selectivity. | rndsystems.com |
| IC₅₀ (CINC-induced neutrophil chemotaxis) | 70 nM | Concentration required to inhibit 50% of the directed migration of neutrophils toward the CXCR2 ligand CINC-1. | medchemexpress.comaxonmedchem.com |
| pIC₅₀ (Displacement of [¹²⁵I]-IL-8) | 8.41 | A measure of the affinity of this compound in displacing the radiolabeled CXCR2 ligand IL-8 from the receptor. | nih.gov |
| pIC₅₀ (Displacement of [¹²⁵I]-GROα) | 8.47 | A measure of the affinity of this compound in displacing the radiolabeled CXCR2 ligand GROα from the receptor. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)-3-(7-cyano-2H-benzotriazol-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN6O/c15-9-3-1-2-4-10(9)17-14(22)18-11-6-5-8(7-16)12-13(11)20-21-19-12/h1-6H,(H2,17,18,22)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDUMQWZEOMXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C3=NNN=C23)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175339 | |
| Record name | SB-265610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211096-49-0 | |
| Record name | SB-265610 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211096490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-265610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 211096-49-0 | |
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| Record name | SB-265610 | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Pharmacological Characterization of Sb 265610 As a Cxcr2 Modulator
Receptor Selectivity and Potency SB-265610 demonstrates selectivity and potency for the CXCR2 receptor.nih.govcore.ac.ukaxonmedchem.compsu.edubac-lac.gc.casigmaaldrich.comfujifilm.comaai.orgIt is described as a potent and selective CXCR2 antagonist.axonmedchem.comsigmaaldrich.com
Inhibition of Calcium Mobilization (CINC-1-mediated vs. C5a-mediated) this compound is a potent inhibitor of calcium mobilization induced by CXCR2 agonists. In isolated rat neutrophils stimulated with rat cytokine-induced neutrophil chemoattractant-1 (CINC-1), a CXCR2 agonist, this compound inhibited calcium mobilization in a concentration-dependent manner with an IC50 value of 3.4 nM.psu.edufujifilm.comapexbt.comrndsystems.comThis demonstrates high potency against CXCR2-mediated signaling. In contrast, this compound inhibited calcium mobilization induced by C5a, a ligand for a different receptor (C5a receptor), with a significantly higher IC50 value of 6.8 μM or 6800 nM.psu.edufujifilm.comapexbt.comrndsystems.comThis substantial difference in potency highlights the selectivity of this compound for CXCR2 over the C5a receptor.
Here is a data table summarizing the inhibition of calcium mobilization:
| Stimulus | Receptor | This compound IC50 |
| CINC-1 | CXCR2 | 3.4 nM psu.edufujifilm.comapexbt.comrndsystems.com |
| C5a | C5a Receptor | 6.8 μM (6800 nM) psu.edufujifilm.comapexbt.comrndsystems.com |
Binding Kinetics and Equilibrium Analysis
Studies employing radioligand binding techniques have been instrumental in elucidating the interaction between this compound and the CXCR2 receptor. These analyses provide detailed insights into the affinity, capacity, and reversibility of this compound binding.
Independence of this compound Binding from IL-8
A key finding regarding the binding mechanism of this compound is the independence of its binding from the presence of IL-8. Studies using tritiated this compound ([3H]-SB-265610) have shown that IL-8 is unable to prevent the binding of [3H]-SB-265610 to the CXCR2 receptor. nih.govnih.govresearchgate.net This indicates that this compound does not bind to the same site as IL-8, nor does IL-8's binding significantly preclude this compound binding.
Kinetic binding experiments have confirmed that this observed independence is not an artifact of irreversible or slowly reversible binding of this compound. nih.govnih.govresearchgate.net Furthermore, unlike the allosteric modulator GTP, which increases the dissociation rate of IL-8 by uncoupling the receptor from the G protein, this compound does not alter the dissociation kinetics of [125I]-IL-8. nih.gov These results strongly suggest that this compound binds to a site distinct from the IL-8 binding site and does not interfere with the initial binding or dissociation of the endogenous agonist.
Analysis of Dissociation Rate Constants
Kinetic analyses have characterized the dissociation of this compound from the CXCR2 receptor. nih.govcore.ac.uk [3H]-SB-265610 binding to CXCR2 is saturable and reversible. core.ac.uk The dissociation of [3H]-SB-265610 has been described as rapid and monophasic. nih.gov
Reported dissociation rate constants (koff) for [3H]-SB-265610 from CXCR2 include a value of 0.348 ± 0.029 min−1. nih.gov This corresponds to a half-life (t1/2) of approximately 2 minutes, indicating relatively fast dissociation kinetics. nih.gov Another study reported a dissociation constant of 0.13 ± 0.06 min−1, yielding a Kd of 16 nM when combined with the association rate constant. core.ac.uk The fast reversible binding of this compound is consistent with its allosteric mechanism of action. researchgate.net
Here is a table summarizing the dissociation rate constants:
| Radioligand | Dissociation Rate Constant (koff) | Half-life (t1/2) (approx.) |
| [3H]-SB-265610 | 0.348 ± 0.029 min−1 nih.gov | 2 minutes nih.gov |
| [3H]-SB-265610 | 0.13 ± 0.06 min−1 core.ac.uk | - |
Computational and Structural Insights into this compound-CXCR2 Interaction
Computational and structural studies, including site-directed mutagenesis and homology modeling, have provided valuable insights into the likely binding site and key residues involved in the interaction between this compound and the CXCR2 receptor.
Identification of Key Residues for Interaction (e.g., K320, F321, Y314, A249, D84, T83)
Site-directed mutagenesis studies have been crucial in identifying specific amino acid residues within the CXCR2 receptor that are important for the interaction with this compound. The residues K320, F321, Y314, A249, D84, and T83 have been identified as key residues involved in the interaction with this compound. researchgate.netresearchgate.netresearchgate.net These residues are located in the intracellular region of the receptor, including the C-terminal domain and intracellular loops. researchgate.netresearchgate.net
These residues are thought to form a pocket within the receptor structure that accommodates the binding of this compound. researchgate.net The identification of these intracellular residues as critical for this compound binding supports the notion that this compound acts as an allosteric modulator, binding to a site topographically distinct from the orthosteric agonist binding site located on the extracellular face of the receptor. researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.net
Operational Allosteric Ternary Complex Model Fitting
Functional experiments, such as those measuring [35S]-GTPγS binding (an indicator of G protein activation), have been analyzed using the operational allosteric ternary complex model to understand the mechanism by which this compound modulates CXCR2 activity. researchgate.netnih.govnih.govresearchgate.netcambridge.org This model is used to quantitatively describe the interactions between a receptor, an orthosteric agonist (IL-8 or GROα), and an allosteric modulator (this compound), and their combined effect on receptor activation and downstream signaling.
Fitting functional data, such as the reduction in maximal response and rightward shift of agonist concentration-response curves induced by this compound, to this model suggests that once bound, this compound completely blocks receptor activation. researchgate.netnih.govnih.govresearchgate.net This indicates that this compound acts as a negative allosteric modulator that prevents the receptor from adopting an active conformation capable of coupling to and activating G proteins. The model fitting provides quantitative parameters describing the affinity of the agonist and modulator, as well as the efficacy of the agonist and the modulatory effect of the allosteric ligand. For example, fitting of IL-8 and GROα stimulated [35S]-GTPγS binding data in the presence of this compound to the operational allosteric ternary complex model yielded specific best-fit parameter values for KB, KA, and τ for each agonist. nih.gov
| Agonist | KB (log units) | KA (log units) | τ |
| IL-8 | -8.71 | -6.02 | 147.5 |
| GROα | -8.66 | -6.34 | 239.5 |
Note: KB represents the affinity of the antagonist, KA represents the affinity of the agonist, and τ represents the transducer ratio, reflecting the efficacy of the agonist. nih.gov
Cellular and Molecular Mechanisms of Sb 265610 Action
Modulation of Chemotaxis and Cell Migration
Chemotaxis and cell migration are fundamental processes in both inflammatory responses and cancer progression. SB-265610 has been shown to modulate these processes by interfering with CXCR2 signaling.
Inhibition of Neutrophil Chemotaxis (e.g., CINC-induced, CXCL8-induced)
This compound is a potent inhibitor of neutrophil chemotaxis. Studies have demonstrated that it can block the migration of neutrophils induced by chemokines like CINC-1 and CXCL8. In rat neutrophils, this compound concentration-dependently inhibited CINC-1-induced chemotaxis with an IC50 between 50 and 100 nM. psu.edu It also antagonizes CINC-1-induced calcium mobilization with an IC50 of 3.7 nM in rat neutrophils. medchemexpress.compsu.edunih.govrndsystems.com While effective against CINC-1, this compound did not inhibit C5a-induced chemotaxis at concentrations up to 330 nM, indicating selectivity for rat CXCR2. psu.edu In vivo studies in newborn rats exposed to hyperoxia showed that this compound treatment reduced hyperoxia-induced neutrophil accumulation in bronchoalveolar lavage and lung tissue. psu.edunih.govphysiology.org
Impact on Cancer Cell Migration (e.g., Mammary Cancer Cells, Melanoma Spheroids)
Research indicates that this compound can impact the migration of certain cancer cells. In studies involving mammary cancer cell lines, a CXCR2 small molecule inhibitor, identified as SB265610, significantly abrogated the migratory effect of mesenchymal stem cell-conditioned media on these cells. nih.gov This suggests a role for CXCR2 in mediating mammary cancer cell migration towards signals from the tumor microenvironment. The CXCL5/CXCR2 axis has also been implicated in facilitating colon cancer cell proliferation, invasion, and metastasis, and the CXCR2 inhibitor SB265610 effectively reversed phenotypic changes induced by this axis in mouse colon cancer cells. nih.gov While some studies highlight the role of CXCR2 in cancer cell migration, the direct impact of this compound on melanoma spheroids was not explicitly detailed in the provided search results, although the involvement of CXCR2 in melanoma progression and the use of other compounds to study melanoma cell migration were mentioned. mdpi.comembopress.org
Effects on Cell Survival and Apoptosis
This compound has been shown to influence cell survival and induce apoptosis in specific cell types, particularly neutrophils and certain cancer cells.
Reduction of CINC-1 Anti-apoptotic Effects on Neutrophils
CINC-1 is known to have anti-apoptotic effects on neutrophils, contributing to their prolonged survival at inflammatory sites. This compound has been found to counteract this effect. In rat neutrophils, this compound reduced the anti-apoptotic effect of CINC-1, bringing apoptosis levels closer to those of untreated neutrophils. medchemexpress.compsu.edunih.gov Treatment with 10 nM this compound alone significantly increased apoptosis at 4 and 6 hours compared to CINC treatment. psu.edu
Induction of Apoptosis in Cancer Cells
The ability of this compound to induce apoptosis in cancer cells appears to be context-dependent and may vary depending on the cancer cell type. One study investigating the effects of this compound on ovarian cancer cell lines found that, unlike another compound tested (SB225002), this compound failed to induce apoptosis in all cell lines examined at concentrations up to 1000 nM. plos.orgnih.gov However, other research suggests that targeting the CXCR2 axis can influence apoptosis in cancer. For instance, depletion of CXCR2 or its ligands has been shown to promote BCL-2 downregulation, which is associated with apoptosis induction in different tumor types. nih.gov While this compound's direct induction of apoptosis in cancer cells might not be universal, its role in modulating pathways related to survival and apoptosis, particularly in conjunction with other treatments, is an area of investigation. nih.govbiorxiv.org
Regulation of Cell Cycle Progression
This compound has been observed to influence cell cycle progression in certain cancer cell lines. Studies have shown that this compound can induce G1 arrest in prostate cancer cells (PC-3). iiarjournals.orgkribb.re.kriiarjournals.org This G1 arrest was found to occur at concentrations that may lack CXCR2 selectivity and persisted even upon challenge with interleukin 8 (IL8), a CXCR2 ligand. iiarjournals.orgkribb.re.kr The mechanism involves the hypophosphorylation of retinoblastoma protein (RB) and CDK2 (Thr160), down-regulation of cyclin D3, and induction of p21 expression. iiarjournals.orgkribb.re.kr Activation of p38MAPK by this compound was also observed and contributed significantly to the induction of G1 arrest by regulating cyclin D3 expression. iiarjournals.orgiiarjournals.org Pharmacological inhibition of p38MAPK significantly abrogated the this compound-induced G1 arrest. iiarjournals.orgkribb.re.kr Conversely, in ovarian cancer cells, this compound at concentrations up to 1000 nM had no effect on cell cycle distribution or mitosis. plos.orgnih.govresearchgate.net This highlights the cell type-specific effects of this compound on cell cycle regulation.
Table 1: Effects of this compound on Neutrophil Chemotaxis and Calcium Mobilization
| Target Process | Stimulus | Cell Type | IC50 (nM) | Effect | Citation |
| Calcium Mobilization | CINC-1 | Rat Neutrophils | 3.7 | Antagonism | medchemexpress.compsu.edunih.govrndsystems.com |
| Neutrophil Chemotaxis | CINC-1 | Rat Neutrophils | 70 (50-100) | Inhibition | medchemexpress.compsu.edunih.govrndsystems.com |
| Neutrophil Chemotaxis | C5a | Rat Neutrophils | >330 | No Inhibition | psu.edu |
Table 2: Effects of this compound on Neutrophil Apoptosis
| Treatment Combination | Effect on Apoptosis (compared to untreated) | Citation |
| CINC-1 | Reduced apoptosis | psu.edunih.gov |
| CINC-1 + this compound | Reduced anti-apoptotic effect of CINC-1 | medchemexpress.compsu.edunih.gov |
| This compound (10 nM) | Significantly increased apoptosis (at 4 & 6h) | psu.edu |
Table 3: Effects of this compound on Cancer Cell Migration and Cell Cycle
| Cancer Cell Type | Effect on Migration | Effect on Apoptosis | Effect on Cell Cycle | Key Mechanism/Notes | Citation |
| Mammary Cancer | Abrogated migration | Not specified | Not specified | Inhibited MSC-conditioned media induced migration via CXCR2. | nih.gov |
| Colon Cancer | Reversed phenotypic changes | Not specified | Not specified | Reversed changes induced by CXCL5/CXCR2 axis, affecting proliferation, invasion, metastasis. | nih.gov |
| Ovarian Cancer | Not specified | Failed to induce | No effect on cell cycle/mitosis | Tested at up to 1000 nM. | plos.orgnih.govresearchgate.net |
| Prostate Cancer | Not specified | Modulatory (indirect) | Induced G1 arrest | Induced G1 arrest via CDK2 hypophosphorylation, cyclin D3 downregulation, p21 induction, p38MAPK activation. | nih.govbiorxiv.orgiiarjournals.orgkribb.re.kriiarjournals.org |
Mechanisms of G1 Arrest Independent of IL-8 Signaling
Evidence suggests that the G1 arrest induced by this compound is not primarily mediated through the inhibition of IL-8 signaling. This is supported by several observations:
G1 arrest is induced at concentrations of this compound that are not selective for CXCR2. iiarjournals.org
The G1 arrest persists even in the presence of exogenous IL-8 challenge. iiarjournals.org
this compound treatment at G1 arrest-inducing concentrations does not significantly alter the expression levels of known IL-8 downstream targets, such as phosphorylated ERK and cyclin D1. iiarjournals.orgiiarjournals.org
Activation of p38MAPK by this compound appears to contribute significantly to the induction of G1 arrest and the regulation of cyclin D3 expression, suggesting an alternative signaling pathway is involved. iiarjournals.org
These findings indicate that this compound exerts its G1 arrest effect through mechanisms distinct from its role as a CXCR2 antagonist and independent of the canonical IL-8 signaling pathway. iiarjournals.orgiiarjournals.org
Modulation of Cell Cycle Regulators
This compound treatment leads to significant changes in the expression and phosphorylation status of several key regulators of the G1 phase of the cell cycle. iiarjournals.orgiiarjournals.org
Cyclin D3 Downregulation (Transcriptional and Post-translational)
This compound induces a dose-dependent downregulation of cyclin D3 levels. This downregulation occurs at the transcriptional level, as evidenced by the inhibition of CCND3 (cyclin D3) RNA levels. iiarjournals.org Additionally, there may be post-translational mechanisms contributing to the reduction in cyclin D3 protein, although the primary mechanism appears to be transcriptional inhibition. iiarjournals.org Cyclin D3 is a key binding partner for CDK4 and CDK6, and its downregulation contributes to the inhibition of CDK activity necessary for G1 progression. iiarjournals.org Research indicates that in some cell types, cyclin D3 primarily binds to CDK6. iiarjournals.org
Cyclin-Dependent Kinase 2 (CDK2) Hypophosphorylation (Thr160)
Treatment with this compound results in the hypophosphorylation of CDK2 at Thr160 in a concentration-dependent manner. iiarjournals.org Phosphorylation at Thr160 is essential for the full activation of CDK2. iiarjournals.org The observed hypophosphorylation suggests a reduction in CDK2 activity, which is crucial for the transition from G1 to S phase. iiarjournals.org While p38MAPK activation contributes to some aspects of this compound's effects, the CDK2 (Thr160) hypophosphorylation appears to be largely independent of p38MAPK signaling. iiarjournals.org
p21 Induction (Post-translational Mechanism)
This compound treatment leads to the upregulation of the CDK inhibitor p21 protein levels in a dose-dependent manner. iiarjournals.org However, this induction appears to occur primarily through a post-translational mechanism, as CDKN1A (p21) RNA levels remain largely unchanged following this compound treatment. iiarjournals.org Despite the induction of p21, studies using RNA interference have indicated that p21 is dispensable for the induction of G1 arrest by this compound in certain cell lines. iiarjournals.org
Modulation of Cell Cycle Regulators
The G1 arrest induced by this compound is associated with significant alterations in the expression and activity of several critical cell cycle regulatory proteins. iiarjournals.orgiiarjournals.org
Cyclin-Dependent Kinase 2 (CDK2) Hypophosphorylation (Thr160)
A notable effect of this compound is the induction of hypophosphorylation of Cyclin-Dependent Kinase 2 (CDK2) at the threonine 160 residue (Thr160). iiarjournals.org Phosphorylation at Thr160 is essential for the full catalytic activity of CDK2, which is a key kinase driving the transition from G1 to S phase. iiarjournals.org The observed decrease in phosphorylation at this site suggests a reduction in CDK2 activity, contributing to the cell cycle arrest in G1. iiarjournals.org This hypophosphorylation of CDK2 (Thr160) appears to be largely independent of p38MAPK signaling, which is also activated by this compound. iiarjournals.org
p21 Induction (Post-translational Mechanism)
This compound treatment results in an increase in the protein levels of p21, a well-known cyclin-dependent kinase inhibitor. iiarjournals.org This induction is observed in a dose-dependent manner. iiarjournals.org However, analysis of CDKN1A (p21) RNA levels indicates that the increase in p21 protein is likely due to a post-translational mechanism rather than increased gene transcription. iiarjournals.org Despite the upregulation of p21, functional studies using RNA interference have suggested that p21 may be dispensable for the induction of G1 arrest by this compound in certain cellular contexts. iiarjournals.org
Retinoblastoma Protein (RB) Hypophosphorylation (Ser795)
The retinoblastoma protein (RB) is a critical regulator of the G1-S transition, and its phosphorylation status dictates its activity. weebly.comcellsignal.com this compound treatment leads to the hypophosphorylation of RB at serine 795 (Ser795). iiarjournals.org Hypophosphorylated RB binds to E2F transcription factors, preventing the expression of genes necessary for DNA synthesis and S phase entry. weebly.comcellsignal.com The decrease in RB (Ser795) phosphorylation is closely correlated with the induction of G1 arrest by this compound. iiarjournals.org While p38MAPK signaling has some influence on RB phosphorylation, the hypophosphorylation of RB (Ser795) induced by this compound is not solely dependent on the p38MAPK-mediated downregulation of cyclin D3, suggesting the involvement of additional pathways or factors, potentially including the reduced activity of CDK2. iiarjournals.org
The collective impact of this compound on these cell cycle regulators, particularly the downregulation of Cyclin D3 and hypophosphorylation of CDK2 and RB, contributes to the observed G1 cell cycle arrest phenotype. iiarjournals.org
Table: Effects of this compound on Key G1 Cell Cycle Regulators
| Cell Cycle Regulator | Effect of this compound Treatment | Primary Mechanism Observed | Apparent Contribution to G1 Arrest |
| Cyclin D3 | Downregulation | Transcriptional and potentially post-translational iiarjournals.org | Significant iiarjournals.org |
| CDK2 (Phospho-Thr160) | Hypophosphorylation | Largely p38MAPK-independent iiarjournals.org | Significant iiarjournals.org |
| p21 | Induction | Post-translational iiarjournals.org | Dispensable in some contexts iiarjournals.org |
| Retinoblastoma Protein (RB) (Phospho-Ser795) | Hypophosphorylation | Partially p38MAPK-independent iiarjournals.org | Associated with G1 arrest iiarjournals.org |
Intracellular Signaling Pathways Modulated by this compound
Inhibition of Basal [35S]-GTPγS Binding
Studies investigating the mechanism of action of this compound at the CXCR2 receptor have utilized functional assays, including the measurement of [35S]-GTPγS binding. researchgate.netnih.govnih.govscience.govacs.org [35S]-GTPγS binding is a common method to assess the activation of G proteins coupled to GPCRs. jvsmedicscorner.com Agonist binding typically promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein heterotrimer and subsequent downstream signaling. jvsmedicscorner.com
This compound has been shown to inhibit basal [35S]-GTPγS binding in preparations containing CXCR2 receptors. researchgate.netnih.govnih.govscience.govacs.org This inhibition of basal activity is consistent with this compound acting as an inverse agonist at the CXCR2 receptor. researchgate.netnih.govnih.govscience.govncats.io Inverse agonists reduce the constitutive activity of a receptor in the absence of a bound agonist.
Data from functional studies demonstrated that this compound inhibited basal [35S]-GTPγS binding in a concentration-dependent manner. nih.gov For instance, in one study using CHO-CXCR2 membranes, this compound inhibited basal [35S]-GTPγS binding with a mean pIC50 value of 7.83 ± 0.12. nih.gov This indicates a relatively potent inhibition of the inherent activity of the receptor.
Table 1: Inhibition of Basal [35S]-GTPγS Binding by this compound
| Preparation | Assay Type | Effect on Basal [35S]-GTPγS Binding | pIC50 (mean ± SEM) | Reference |
| CHO-CXCR2 membranes | [35S]-GTPγS binding | Inhibition | 7.83 ± 0.12 | nih.gov |
Activation of p38MAPK
Research has indicated that this compound can induce the activation of the p38 mitogen-activated protein kinase (p38MAPK) pathway. iiarjournals.orgnih.gov p38MAPK is a key signaling molecule involved in various cellular processes, including cell cycle regulation, inflammation, and apoptosis. ijbs.com
Studies, particularly in the context of the anti-proliferative activity of this compound, have shown that treatment with this compound leads to sustained phosphorylation of p38MAPK. iiarjournals.orgnih.gov Phosphorylation at specific residues (Thr180/Tyr182) is required for p38MAPK activation. ijbs.com For example, immunoblot analysis in PC-3 cells treated with this compound demonstrated dose- and time-dependent increases in phosphorylated p38MAPK levels. iiarjournals.org
Furthermore, pharmacological inhibition of p38MAPK signaling using specific inhibitors (e.g., SB202190 or SB203580) significantly abrogated the effects of this compound on cell cycle progression, suggesting a causal relationship between p38MAPK activation and these cellular outcomes. iiarjournals.orgnih.gov This indicates that the activation of p38MAPK is a significant event in the cellular response to this compound.
Table 2: Effect of this compound on p38MAPK Phosphorylation in PC-3 Cells
| This compound Concentration (µM) | Treatment Duration (h) | p-p38MAPK Levels (Relative to Control) | Reference |
| 10 | 24 | Increased | iiarjournals.org |
| 30 | 24 | Increased | iiarjournals.org |
| 30 | 6 | Increased | iiarjournals.org |
| 30 | 12 | Increased | iiarjournals.org |
| 30 | 24 | Sustained Increase | iiarjournals.orgnih.gov |
Lack of Effect on ERK and Cyclin D1 in Specific Contexts
While this compound activates p38MAPK, studies have also examined its effects on other signaling molecules involved in cell cycle regulation, such as Extracellular signal-regulated kinase (ERK) and Cyclin D1. iiarjournals.orgiiarjournals.org ERK is another MAPK family member often involved in proliferative signaling, and Cyclin D1 is a key protein that regulates progression through the G1 phase of the cell cycle. researchgate.netnih.govresearchgate.net
In specific cellular contexts, such as PC-3 prostate carcinoma cells, treatment with this compound at concentrations that induce G1 cell cycle arrest did not inhibit the phosphorylation of ERK. iiarjournals.orgiiarjournals.org This suggests that, in this context, this compound's effects on cell cycle are independent of ERK inhibition. Similarly, these studies observed no significant changes in the expression levels of Cyclin D1 following treatment with this compound. iiarjournals.orgiiarjournals.org This contrasts with the observed down-regulation of Cyclin D3 in the same studies, highlighting a selective effect on different D-type cyclins. iiarjournals.org
These findings indicate that while this compound modulates certain pathways like p38MAPK, its mechanism of action does not involve a universal inhibition of proliferative signaling molecules like ERK or a decrease in Cyclin D1 expression in all cell types or contexts. iiarjournals.orgiiarjournals.org
Interference with G Protein Coupling
As an allosteric inverse agonist of CXCR2, this compound is thought to exert its effects, at least in part, by interfering with G protein coupling to the receptor. researchgate.netnih.govnih.govscience.govacs.org GPCRs typically couple to heterotrimeric G proteins to transduce extracellular signals into intracellular responses. jvsmedicscorner.com
The allosteric binding site of this compound on CXCR2 is located intracellularly, potentially near the G protein coupling interface. researchgate.netnih.govnih.govacs.org By binding to this site, this compound can stabilize an inactive conformation of the receptor, thereby preventing or reducing its ability to interact with and activate G proteins. researchgate.netnih.govnih.gov This interference with G protein coupling is a proposed mechanism by which this compound inhibits both agonist-induced and basal receptor activity, as observed in [35S]-GTPγS binding assays. researchgate.netnih.govnih.govscience.govacs.orgacs.org
Experimental data supporting this mechanism include the observation that this compound inhibits basal GTPγS binding, which is a measure of spontaneous G protein activation in the absence of an agonist. researchgate.netnih.govnih.govscience.gov This suggests that this compound actively reduces the coupling efficiency between the receptor and its cognate G protein.
β-Arrestin Recruitment Modulation
Beyond G protein coupling, GPCRs can also signal through β-arrestin recruitment, which plays roles in receptor desensitization, internalization, and G protein-independent signaling. biorxiv.org The modulation of β-arrestin recruitment by this compound has also been investigated.
Studies have shown that this compound can modulate β-arrestin recruitment to CXCR2, particularly in the context of receptor heteromers. frontiersin.orgnih.gov For example, in cells co-expressing α1A-adrenoceptor (α1AAR) and CXCR2, this compound inhibited norepinephrine-induced β-arrestin recruitment, which was dependent on the α1AAR-CXCR2 heteromer. frontiersin.orgnih.gov This suggests that this compound's influence on CXCR2 can impact the recruitment of β-arrestin, even when the heteromer is activated by a ligand for the other receptor protomer. frontiersin.orgnih.gov
Furthermore, a comparison with other CXCR2 modulators indicated that this compound selectively inhibited CXCL8-mediated β-arrestin recruitment in certain cell lines. researchgate.net This suggests a differential effect on this pathway compared to other signaling cascades or other CXCR2-targeting compounds. researchgate.net The ability of this compound to influence β-arrestin recruitment highlights the complexity of its molecular actions and its potential to differentially affect various downstream signaling branches of CXCR2.
Preclinical Efficacy of Sb 265610 in Disease Models
Inflammatory and Autoimmune Disease Models
Chemokine signaling plays a significant role in the amplification of immune responses, particularly through the recruitment of polymorphonuclear neutrophils (PMNs) in various inflammatory diseases. researchgate.net Impeding PMN recruitment has been shown to ameliorate disease severity in several immune-associated disorders, suggesting a therapeutic avenue for CXCR2 antagonists like SB-265610. researchgate.net
Acute Lung Injury and Hyperoxia-Induced Neutrophil Accumulation
Acute Lung Injury (ALI) is characterized by an inflammatory response involving the accumulation of activated neutrophils in the lungs. nih.gov Experimental models of ALI have demonstrated that the elimination of neutrophils significantly reduces disease severity. nih.gov
This compound has been shown to reduce airway neutrophilia and radical formation in an in vivo model of acute lung injury. psu.edu The compound's ability to prevent neutrophil accumulation highlights its potential in mitigating the inflammatory cascade in ALI. psu.edu
Arthritis Models: Attenuation of Inflammation
Chemokine signaling, particularly involving IL-8 and its receptors CXCR1 and CXCR2, is implicated as a major mediator of inflammation and joint destruction in rheumatoid arthritis. researchgate.net
Preclinical studies in rabbit models of arthritis have investigated the effects of CXCR2 antagonists, including SB-265601. aai.org this compound demonstrated inhibitory potency on CXCR2-mediated calcium mobilization in cell lines expressing the rabbit CXCR2 receptor, with an IC50 of 16 nM. aai.org This was compared to its effect on rabbit CXCR1, where its inhibitory potency was lower (IC50 ≈ 1000 nM). aai.org Similarly, this compound inhibited the binding of 125I-human IL-8 to rabbit CXCR2 with greater potency (IC50 = 32.2 nM) than to rabbit CXCR1 (IC50 ≈ 1000 nM). aai.org
These in vitro findings suggest functional similarities between human and rabbit CXCR1/CXCR2, supporting the use of rabbit models for examining CXCR2 antagonism. aai.org While the provided snippets mention that a potent and selective nonpeptide antagonist of human and rabbit CXCR2 showed significant anti-inflammatory effects in acute and chronic models of arthritis in the rabbit, directly attributing these specific in vivo effects solely to this compound based only on the provided text is not possible, as the text refers to "the CXCR2 antagonist or SB 265610" in the context of in vitro calcium mobilization and binding studies. researchgate.netaai.org However, the study concludes that CXCR2 antagonism is a promising therapeutic approach in the treatment of rheumatoid arthritis and potentially other inflammatory diseases. aai.org
| Assay Type | Target Receptor | This compound IC50 (nM) | Citation |
| Calcium mobilization (in vitro) | rCXCR2 | 16 | researchgate.netaai.org |
| Calcium mobilization (in vitro) | rCXCR1 | ≈ 1000 | researchgate.netaai.org |
| 125I-IL-8 binding (in vitro) | rCXCR2 | 32.2 | aai.org |
| 125I-IL-8 binding (in vitro) | rCXCR1 | ≈ 1000 | aai.org |
Airway Wall Remodeling in Asthma Models
Airway wall remodeling is a key pathological feature of asthma, involving structural changes such as thickening of the airway wall and increased vascularity. nih.govresearchgate.net Bronchial smooth muscle cells (BSMC) from asthmatic patients are recognized as a source of inflammatory mediators and angiogenic factors, including the CXCR2 ligands ENA-78, GRO-α, and IL-8. nih.gov
Studies have shown that CXCR2 is expressed on human microvascular endothelial cells (HMEC-1) and is functionally relevant in mediating sprout outgrowth induced by conditioned medium (CM) from BSMC of asthmatic patients. researchgate.netnih.gov The CXCR2 antagonist this compound diminished this sprout outgrowth induced by CM from asthmatic BSMC. researchgate.netnih.gov This suggests that counteracting CXCR2-mediated neovascularization by compounds like this compound may represent a potential strategy to reduce airway remodeling in asthma. nih.gov this compound, at the lowest tested dose, markedly attenuated sprout outgrowth induced by CM of BSMC from asthma patients in an in vitro EC-spheroid assay. nih.gov
Colitis Severity in Mouse Models
Inflammatory bowel disease (IBD), including colitis, is characterized by inflammation of the gastrointestinal tract. hookelabs.com Murine models of colitis are used to understand intestinal inflammation. hookelabs.comfrontiersin.org
This compound, described as an IL-8 antagonist, has been reported to be effective in the rabbit immune complex model of colitis. jst.go.jpresearchgate.net While the specific details of its efficacy in mouse models of colitis are not extensively detailed in the provided snippets, its activity in a rabbit model suggests a potential role in mitigating intestinal inflammation.
Cancer Biology Models
Chemokine receptors, including CXCR2, and their ligands are involved in various aspects of cancer progression, including the recruitment of immunosuppressive cells to the tumor microenvironment. mdpi.comresearchgate.net
Inhibition of Myeloid-Derived Suppressor Cell (MDSC) Recruitment
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that play a significant role in promoting tumor growth and metastasis by suppressing anti-tumor immunity. mdpi.comnih.govplos.org CXCR2 is expressed on MDSCs and is a major receptor involved in their infiltration to the tumor site in response to ligands like CXCL1, CXCL2, and CXCL5 produced by tumor cells. mdpi.comresearchgate.netplos.org
This compound, as a specific CXCR2 antagonist, has been shown to inhibit the migration of MDSCs. nih.gov In vitro studies using MDSCs from tumor-bearing mice demonstrated that this compound inhibited MDSC chemotaxis induced by chemokines such as CXCL1, CXCL2, and CXCL5. researchgate.net Similar inhibitory effects on chemotaxis were observed with MDSCs from human ovarian cancer ascites samples when treated with a CXCR2 antagonist. researchgate.net
In a murine model of ovarian cancer, the antagonist this compound suppressed MDSC migration to the tumor and delayed tumor growth. mdpi.com These findings highlight the potential of targeting CXCR2 with compounds like this compound to reduce the accumulation of immunosuppressive MDSCs in the tumor microenvironment.
| Cell Type | Chemoattractant | Effect of this compound on Chemotaxis | Citation |
| Mouse MDSCs | CXCL1, CXCL2, CXCL5 | Inhibited | researchgate.net |
| Human MDSCs (Ovarian Cancer Ascites) | CXCL1, CXCL2, CXCL5 | Inhibited | researchgate.net |
Prostate Cancer: Sensitization to Platinum-Based Treatment
Preclinical studies have investigated the potential of this compound, a CXCR2 inhibitor, to sensitize prostate cancer cells to platinum-based treatments, particularly in the context of taxane (B156437) resistance. researchgate.netbiorxiv.orgnih.gov Taxanes, such as docetaxel, are a standard treatment for metastatic castration-resistant prostate cancer (mCRPC), but resistance frequently develops. researchgate.netnih.gov Taxane-platinum combinations have shown clinical benefit in a subset of patients, suggesting an acquired vulnerability in taxane-treated mCRPC. researchgate.netbiorxiv.orgnih.gov
Attenuation of CXCR2/BCL-2 Axis
Research indicates that taxane treatment can induce an attenuation of the CXCR2/BCL-2 axis in prostate cancer. researchgate.netbiorxiv.orgnih.gov The anti-apoptotic protein BCL-2 is involved in mechanisms of resistance to chemotherapy. researchgate.netnih.gov Silencing of CXCR2 in parental DU145 and PC3 prostate cancer cells led to a marked reduction in BCL-2 protein expression. researchgate.netbiorxiv.org This suggests that BCL-2 downregulation can occur as a downstream effect of CXCR2 depletion. researchgate.netbiorxiv.orgnih.gov Taxane-exposed human mCRPC tumors show a marked negative enrichment of apoptosis and inflammatory response pathways, accompanied by a marked downregulation of CXCR2 and BCL-2. researchgate.netbiorxiv.orgnih.gov
Effects on Proliferation and Apoptosis in Taxane-Resistant mCRPC
Treatment with the CXCR2 inhibitor this compound has been shown to significantly sensitize docetaxel-sensitive DU145 cells to cisplatin (B142131) in cell viability and clonogenic assays. researchgate.netresearchgate.net This sensitization was also observed in p53-proficient LNCaP cells. researchgate.netresearchgate.net Docetaxel-resistant DU145-DR cells, which are depleted of CXCR2, were found to be four-fold more resistant to this compound than parental cells. researchgate.net Silencing of CXCR2 in parental DU145 and PC3 cells enhanced sensitivity to cisplatin. researchgate.netresearchgate.net Similarly, treatment with the BCL-2 inhibitor venetoclax (B612062) also enhanced cisplatin sensitivity in DU145 and PC3 cells. researchgate.netresearchgate.net These findings support the hypothesis that the sensitivity of docetaxel-resistant prostate cancer cells to platinum treatment is, at least in part, mediated by the downregulation of the CXCR2/BCL-2 signaling pathway. researchgate.netbiorxiv.org
The synergistic effects of combining cisplatin with this compound on cell viability have been demonstrated in docetaxel-sensitive parental DU145 cells across a range of concentrations. biorxiv.org This combined treatment also markedly reduced colony formation in clonogenic assays compared to single agents. biorxiv.org Overexpression of CXCR2 in cells resulted in reduced cisplatin sensitivity, increased clonogenic capacity, and reduced apoptosis. researchgate.net Similar effects were observed upon BCL-2 overexpression. researchgate.net
The following table summarizes representative data on the effect of silencing CXCR2 or BCL-2, or treatment with this compound or venetoclax, on cisplatin sensitivity in prostate cancer cells:
| Cell Line | Treatment/Modification | Effect on Cisplatin Sensitivity (p-value) | Assay Type | Source |
| DU145 | siCXCR2 | Enhanced (< 0.0001) | Cell Viability | researchgate.netresearchgate.net |
| PC3 | siCXCR2 | Enhanced (< 0.0001) | Cell Viability | researchgate.netresearchgate.net |
| DU145 | siBCL-2 | Enhanced (0.016) | Cell Viability | researchgate.netresearchgate.net |
| PC3 | siBCL-2 | Enhanced (0.0005) | Cell Viability | researchgate.netresearchgate.net |
| DU145 | This compound + Cisplatin | Synergistic | Cell Viability | biorxiv.orgresearchgate.net |
| DU145 | This compound + Cisplatin | Markedly reduced colony formation | Clonogenic Assay | biorxiv.orgresearchgate.net |
| DU145 | Venetoclax + Cisplatin | Enhanced (0.023) | Cell Viability | researchgate.netresearchgate.net |
| PC3 | Venetoclax + Cisplatin | Enhanced (< 0.001) | Cell Viability | researchgate.netresearchgate.net |
These preclinical findings suggest that the attenuation of the CXCR2/BCL-2 axis in taxane-treated mCRPC represents an acquired vulnerability that can be exploited by platinum-based treatments, and targeting CXCR2 with agents like this compound may play a role in this sensitization. researchgate.netbiorxiv.orgnih.gov
Melanoma: Enhanced γδ T Cell Function and Anti-Tumor Efficacy
The provided search results discuss the use of this compound as a CXCR2 inhibitor in the context of preclinical platforms to study gamma delta (γδ) T cells and melanoma. nih.gov γδ T lymphocytes are being explored as a potential candidate for adoptive T cell therapy, but their efficacy can be limited within the tumor microenvironment. nih.govresearchgate.netmdpi.com Preclinical platforms, including 3D melanoma spheroid models, are used to study γδ T cell activation, tumor infiltration, and killing. nih.govmdpi.com
Leptomeningeal Metastasis (LM): Autocrine CXCL1-CXCR2 Signaling Blockade
Leptomeningeal metastasis (LM) is a severe complication of cancer where malignant cells spread to the leptomeninges and cerebrospinal fluid (CSF). The CXCL1-CXCR2 signaling axis has been identified as playing a role in the growth of cancer cells within the leptomeningeal compartment. This compound, as a CXCR2 antagonist, has been investigated for its ability to interrupt this signaling pathway. biorxiv.orgresearchgate.netnih.gov
Impairment of Cancer Cell Growth in Leptomeningeal Compartment
Studies have shown that interference with CXCR2, for instance through the use of a CXCR2 antagonist like this compound, can substantially suppress the growth of LM in preclinical models. biorxiv.orgresearchgate.net Research using syngeneic LM mouse models, such as those derived from Lewis lung carcinoma and triple-negative breast cancer, demonstrated that interrupting CXCL1-CXCR2 signaling with an intrathecally delivered CXCR2 antagonist hampered LM growth. biorxiv.orgresearchgate.netbiorxiv.org This suggests that CXCR2 expression in cancer cells confers a growth advantage within the leptomeningeal space. biorxiv.org
Link to Cancer Cell Cycle Progression in LM
Transcriptomic profiling of CXCR2-expressing cancer cells within the leptomeninges has revealed an enrichment of pathways linked to cell cycle progression. biorxiv.orgresearchgate.net This indicates that CXCR2 expression is important for the propagation of cancer cells within the leptomeningeal compartment. biorxiv.org
Cardiovascular Disease Models
Abdominal Aortic Aneurysm (AAA) Formation: Inhibition of Angiotensin II-Induced Development
Abdominal aortic aneurysm (AAA) is a condition characterized by the dilation of the abdominal aorta. Inflammation and the degradation of the extracellular matrix play significant roles in AAA progression. The CXCL1/CXCR2 biological axis is involved in the modulation of macrophage adhesion and aggregation in the aortic wall and mediates inflammatory responses in vascular diseases. scielo.brscielo.br Research has investigated the effect of CXCR2 inhibition by this compound on Angiotensin II (Ang II)-induced AAA formation in preclinical models. scielo.brresearcher.lifenih.gov
Inhibition of CXCR2 by this compound has been shown to markedly reduce Ang II-induced AAA formation in Apo E−/− mice. researcher.lifenih.gov The expression levels of CXCR2 were found to be increased in Ang II-infused vessels in these models. scielo.brscielo.br
Reduction of Collagen Deposition and Elastin (B1584352) Degradation
Degradation of elastin and collagen are critical processes in the development of AAA. unimi.it Studies have indicated that treatment with this compound significantly reduced the reduction of collagen deposition and alleviated elastin degradation in Ang II-induced AAA models. scielo.brscielo.brresearcher.lifenih.govscispace.com
Attenuation of Cardiac Remodeling and Dysfunction
Research suggests a role for CXCR2 in cardiac remodeling. Studies have shown that administration of this compound, a CXCR2 antagonist, attenuated angiotensin II (Ang II)-induced cardiac remodeling and inflammatory responses in mice. researchgate.net The expression of CXCR2 and the presence of CXCR2+ immune cells were observed to increase in Ang II-infused hearts over time. researchgate.net Furthermore, the attenuation of cardiac remodeling and inflammation by this compound paralleled the effects observed in CXCR2 knockout mice or in wild-type mice transplanted with CXCR2-deficient bone marrow cells, highlighting the involvement of CXCR2 signaling in these processes. researchgate.net
Neurodegenerative Disease Models
The involvement of inflammatory processes and glial cell activation is recognized in the pathogenesis of neurodegenerative diseases. biorxiv.orgfrontiersin.orgfrontiersin.orgnih.gov this compound, as a CXCR2 antagonist, has been used in the context of neurological research, particularly concerning the migration of inflammatory cells into the brain. cenmed.com
Microglia and astrocytes are key glial cell types involved in the neuroinflammatory response in conditions like Alzheimer's disease. biorxiv.orgfrontiersin.orgfrontiersin.orgnih.gov While direct evidence specifically demonstrating that this compound reduces microglia and astrocyte activation in Alzheimer's disease models is not explicitly detailed in the provided search results, its action as a CXCR2 antagonist is relevant to the broader context of neuroinflammation. CXCR2 ligands, such as CXCL1 and CXCL2, are involved in attracting inflammatory cells, including neutrophils, and can influence the activity of glial cells. cenmed.comresearchgate.net this compound has been used to study the effect of inhibiting chemokine receptor activity on inflammatory cells. cenmed.com
Animal models are crucial for understanding the mechanisms of neurological disorders and evaluating potential therapeutic interventions. jpionline.orgexplorationpub.commdpi.comelifesciences.orgmdpi.com this compound has been utilized in animal studies to investigate the role of CXCR2 in the central nervous system. For instance, it has been employed as a CXCR2 antagonist to study its effect on the migration of neutrophils to the rat brain, indicating its use in models relevant to neurological processes involving inflammatory cell infiltration. cenmed.com
Wound Healing Models: Delayed Healing Parameters
Studies in wound healing models have investigated the impact of CXCR2 inhibition using this compound. In a model of nitrogen mustard-induced chemical wounds in mice, dietary supplementation with this compound during the wound repair process markedly delayed healing parameters in wild-type mice. nih.govnih.gov This observed delay in healing with this compound treatment was even greater than that seen with glucocorticoid treatment. nih.gov These findings suggest that antagonism of CXCR2 by this compound impairs cutaneous wound healing, potentially linked to impaired neutrophil recruitment to the wound site. nih.govnih.gov
Stem Cell Biology
Research into stem cell biology explores the factors influencing stem cell maintenance, proliferation, and differentiation into various cell lineages. studymind.co.ukbioninja.com.auoatext.comnih.gov
Studies have investigated the role of CXCR2 signaling in the context of human pluripotent stem cells (hPSCs). Inhibition of CXCR2 in hPSCs has been shown to induce predominant differentiation towards mesoderm and endoderm lineages. rndsystems.comresearchgate.net This differentiation is accompanied by a concomitant loss of hPSC characteristics. researchgate.net Further research indicates that this effect of CXCR2 inhibition on differentiation is mediated through the repression of mTOR, β-Catenin, and hTERT activities. rndsystems.com This suggests that CXCR2 signaling plays a role in supporting the pluripotency and proliferation of hPSCs, and its inhibition can direct differentiation towards specific germ layers. rndsystems.com
Repression of mTOR, β-Catenin, and hTERT Activities
Studies in human pluripotent stem cells (hPSCs) have indicated that inhibition of CXCR2, including treatment with this compound, can lead to a decrease in the expression and activity of mTOR, β-Catenin, and hTERT. nih.govsemanticscholar.orgresearchgate.net This repression appears to be associated with the induction of differentiation towards mesoderm and endoderm lineages and a concomitant loss of hPSC characteristics. nih.govsemanticscholar.orgresearchgate.net
Research suggests a potential association between CXCR2 activation and mTOR signaling, which may support the proliferation and maintenance of pluripotency in hPSCs. nih.govsemanticscholar.orgresearchgate.net Furthermore, a relationship between mTOR, β-Catenin, and hTERT has been suspected, particularly given that hTERT is highly active in hPSCs and cancer cells, and the β-Catenin pathway is known to regulate hTERT activity. nih.govsemanticscholar.orgresearchgate.netfrontiersin.org
Experimental data has shown that treating hPSCs with CXCR2 antagonists like this compound or with mTOR inhibitors (such as rapamycin (B549165) or RAD001) resulted in attenuated phosphorylation levels of mTOR and p70S6K, a downstream target of mTOR. nih.govsemanticscholar.org Additionally, treatment with these compounds led to a significant decrease in β-Catenin protein levels. nih.govsemanticscholar.org Analysis of mRNA expression levels also indicated that mTOR inhibitor treatment significantly reduced hTERT expression compared to control groups. nih.govsemanticscholar.org These findings support the hypothesis that CXCR2, mTOR, β-Catenin, and hTERT activities are interconnected in the context of hPSC fate determination. nih.govsemanticscholar.orgresearchgate.net
The observed repression of mTOR, β-Catenin, and hTERT by CXCR2 inhibition with compounds such as this compound suggests a mechanism by which modulating CXCR2 activity can influence cell fate and characteristics in hPSCs. nih.govsemanticscholar.orgresearchgate.net This mechanism appears to be independent of basic fibroblast growth factor (bFGF)-related pathways in these specific cell models. nih.govsemanticscholar.org
The following table summarizes key findings related to the effects of CXCR2 antagonists and mTOR inhibitors on the activity and expression of mTOR, β-Catenin, and hTERT in hPSCs:
| Treatment | Effect on Phospho-mTOR/p70S6K | Effect on β-Catenin Protein | Effect on hTERT mRNA |
| CXCR2 Antagonists (e.g., SB265610) | Attenuated | Decreased | Not directly measured in this context nih.govsemanticscholar.org |
| mTOR Inhibitors (e.g., Rapamycin, RAD001) | Attenuated | Decreased | Significantly Reduced nih.govsemanticscholar.org |
Note: Data compiled from preclinical studies in human pluripotent stem cells. nih.govsemanticscholar.org
These preclinical findings highlight the intricate signaling network involving CXCR2, mTOR, β-Catenin, and hTERT in regulating cellular processes like pluripotency and differentiation. nih.govsemanticscholar.orgresearchgate.net The repression of these pathways by this compound in hPSCs provides insights into its potential biological effects in systems where these pathways are active. nih.govsemanticscholar.orgresearchgate.net
Methodological Approaches in Sb 265610 Research
In Vitro Experimental Systems
A range of in vitro systems, including various cell lines and biochemical assays, have been instrumental in elucidating the pharmacological profile of SB-265610.
Cell Lines
Numerous cell lines and primary cells have been utilized to investigate the effects of this compound. These models are chosen based on their expression of CXCR2 or related receptors, allowing for the study of this compound's specific interactions. Commonly used cell lines include Chinese Hamster Ovary (CHO) cells engineered to express human CXCR2 (CHO-CXCR2) nih.govcenmed.comeubopen.orgmedchemexpress.comhaematologica.orgaatbio.comcore.ac.uknih.govmedchemexpress.com and baby hamster kidney (BHK) cells expressing recombinant human CXCR1 or CXCR2 (BHK-570-rCXCR1/rCXCR2) aai.org. Primary human neutrophils are also frequently used due to their high expression of CXCR1 and CXCR2 and their central role in inflammatory responses mediated by these receptors nih.govcenmed.comeubopen.orghaematologica.orgnih.govcaymanchem.comfrontiersin.orgidrblab.netrndsystems.com. Other cell lines, such as PC-3 prostate carcinoma cells iiarjournals.org, HMEC-1 cells nih.gov, and melanoma cell lines like A375 and C8161 haematologica.org, have been employed to study the effects of this compound in different biological contexts, particularly in relation to cancer cell behavior.
Binding Assays
Binding assays are fundamental for characterizing the interaction between this compound and its target receptors, primarily CXCR2. These assays provide quantitative data on binding affinity and the mode of interaction.
Radioligand binding assays, including equilibrium saturation binding, are commonly used to determine the affinity of this compound for CXCR2 nih.govcenmed.comnih.govnih.gov. These assays typically involve using a radiolabeled ligand, such as [125I]IL-8, which binds to CXCR2, and assessing the ability of unlabeled this compound to compete for this binding site. Studies have shown that this compound inhibits the binding of [125I]IL-8 to human CXCR2 nih.govcenmed.comnih.govnih.gov. In equilibrium saturation binding studies, this compound has been shown to depress the maximal binding of [125I]-interleukin-8 without affecting the Kd nih.govresearchgate.net. Conversely, IL-8 was unable to prevent the binding of [3H]-SB-265610 nih.govresearchgate.net. This, along with kinetic binding experiments, suggests a non-competitive or allosteric mode of binding for this compound at CXCR2 nih.govcaymanchem.comresearchgate.net.
This compound demonstrates high affinity for human CXCR2, with reported Ki values around 1.2 nM nih.govcenmed.comnih.govnih.gov. In contrast, its affinity for human CXCR1 is significantly lower, typically greater than 1000 nM nih.govcenmed.comnih.govnih.gov, indicating a high degree of selectivity for CXCR2 over CXCR1.
| Receptor | Species | Assay Type | Binding Affinity (Ki/IC50) | Reference |
| Human CXCR2 | Human | Radioligand Binding | ~1.2 nM (Ki) | nih.govcenmed.comnih.govnih.gov |
| Human CXCR2 | Human | [125I]IL-8 Displacement | 9.3 ± 0.8 nM (IC50) | aai.org |
| Human CXCR1 | Human | Radioligand Binding | >1000 nM (Ki) | nih.govcenmed.comnih.govnih.gov |
| Human CXCR1 | Human | [125I]IL-8 Displacement | 9633 ± 892 nM (IC50) | aai.org |
| Rabbit rCXCR2 | Rabbit | [125I]IL-8 Displacement | 32.2 nM (IC50) | aai.org |
| Rabbit rCXCR1 | Rabbit | [125I]IL-8 Displacement | ~1000 nM (IC50) | aai.org |
Functional Assays
Functional assays are employed to assess the ability of this compound to modulate the downstream signaling and cellular responses triggered by CXCR2 activation.
Calcium mobilization assays measure the influx of intracellular calcium ions upon chemokine receptor activation, a key step in the signaling cascade. Cells loaded with calcium-sensitive dyes, such as FLUO 3 eubopen.orgmedchemexpress.comcaymanchem.comidrblab.netrndsystems.comresearchgate.net or Fluo-4 NW nih.gov, are stimulated with CXCR2 agonists (e.g., IL-8, GROα, CINC-1), and changes in fluorescence are monitored. This compound has been shown to inhibit agonist-induced calcium mobilization in cells expressing CXCR2, including CHO-CXCR2 cells eubopen.orgmedchemexpress.com, human neutrophils rndsystems.com, and BHK-570-rCXCR2 cells aai.orgresearchgate.net. For instance, this compound inhibited IL-8-induced calcium mobilization in CHO-CXCR2 cells with an IC50 of 1.5 nM eubopen.org. It also blocked rat cytokine-induced neutrophil chemoattractant-1 (CINC-1)-induced calcium mobilization with an IC50 of 3.7 nM medchemexpress.commedchemexpress.comrndsystems.com.
Chemotaxis assays evaluate the ability of cells to migrate towards a chemokine gradient, a crucial function mediated by CXCR2 in inflammatory cell recruitment. The 48-well microchemotaxis chamber is a common setup for these assays nih.govcenmed.comeubopen.orghaematologica.orgnih.govcaymanchem.comfrontiersin.orgidrblab.netrndsystems.comnih.gov. In these assays, cells (e.g., human neutrophils nih.govcenmed.comeubopen.orghaematologica.orgnih.govcaymanchem.comfrontiersin.orgidrblab.netrndsystems.comnih.gov, melanoma cells haematologica.org) are placed in the upper chamber of a transwell plate, and the chemokine agonist is placed in the lower chamber. The number of cells migrating through the porous membrane to the lower chamber is then quantified. This compound effectively inhibits the chemotaxis of human neutrophils induced by CXCR2 agonists like IL-8 and GROα nih.govcenmed.comeubopen.orghaematologica.orgnih.govcaymanchem.comfrontiersin.orgidrblab.netrndsystems.comnih.gov. It has been reported to inhibit IL-8-induced neutrophil chemotaxis with an IC50 of 1.8 nM nih.govcenmed.comeubopen.orghaematologica.orgnih.govcaymanchem.comfrontiersin.orgidrblab.netrndsystems.comnih.gov. This compound also inhibits CINC-induced chemotaxis with an IC50 of 70 nM medchemexpress.commedchemexpress.comrndsystems.com and inhibits melanoma cell chemotaxis towards IL-8 haematologica.org.
[35S]-GTPγS binding assays are used to measure the activation of G proteins coupled to chemokine receptors, providing a direct measure of receptor functional activity. In these assays, membranes from cells expressing the receptor (e.g., CHO-CXCR2 membranes) are incubated with a non-hydrolyzable analog of GTP, [35S]-GTPγS, in the presence of a chemokine agonist. Agonist binding to the receptor promotes the exchange of GDP for [35S]-GTPγS on the coupled G protein, and the bound radioactivity is quantified. This compound has been shown to inhibit IL-8-stimulated [35S]-GTPγS binding to membranes from CHO-CXCR2 cells nih.govcenmed.comnih.gov. The IC50 for this inhibition has been reported as 1.7 nM nih.govcenmed.comnih.gov. These results indicate that this compound acts as an antagonist by interfering with G protein coupling and activation mediated by CXCR2 researchgate.netnih.govresearchgate.net.
| Assay Type | Cell Type/System | Agonist Used | This compound Potency (IC50) | Reference |
| Calcium Mobilization | CHO-CXCR2 | IL-8 | 1.5 nM | eubopen.org |
| Calcium Mobilization | Human Neutrophils | CINC-1 | 3.4 nM | medchemexpress.comrndsystems.com |
| Calcium Mobilization | BHK-570-rCXCR2 | IL-8 | 16 nM | aai.orgresearchgate.net |
| Chemotaxis | Human Neutrophils | IL-8 | 1.8 nM | nih.govcenmed.comeubopen.orghaematologica.orgnih.govcaymanchem.comfrontiersin.orgidrblab.netrndsystems.comnih.gov |
| Chemotaxis | Human Neutrophils | CINC-1 | 70 nM | medchemexpress.commedchemexpress.comrndsystems.com |
| [35S]-GTPγS Binding | CHO-CXCR2 Membranes | IL-8 | 1.7 nM | nih.govcenmed.comnih.gov |
| β-arrestin-2 Recruitment | HEK293T-CXCR2-GFP | CXCL8 | 280 nM (0.28 μM) | nih.gov |
Molecular and Cellular Biology Techniques
Molecular and cellular biology techniques are fundamental to understanding the impact of this compound at a detailed level. These techniques allow researchers to analyze cellular events, quantify the levels of specific proteins and genes, and manipulate gene expression to determine the roles of particular molecules in the observed effects of this compound. The techniques commonly applied in this compound research include flow cytometry, immunoblotting, real-time PCR, immunoprecipitation, RNA interference, and overexpression studies. iiarjournals.orgkribb.re.krnih.goviiarjournals.org
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of SB-2656610 research, flow cytometry is specifically utilized for cell cycle analysis. This involves staining cellular DNA with fluorescent dyes, allowing for the quantification of DNA content in individual cells. By analyzing the distribution of cells across different DNA content phases (G1, S, G2/M), researchers can determine how this compound affects cell cycle progression. bangslabs.comthermofisher.comyoutube.com
Studies have shown that this compound can induce G1 arrest in certain cell lines. Flow cytometry analysis revealed that treatment with this compound led to a significant increase in the percentage of cells in the G1 phase, with a corresponding decrease in other phases. iiarjournals.org The kinetics of this G1 arrest were found to be closely associated with changes in the expression of G1 regulators. iiarjournals.org Furthermore, flow cytometry has been used to assess the impact of other molecular manipulations, such as siRNA transfection, on the cell cycle profile in the presence of this compound, helping to identify key mediators of its effects. iiarjournals.org
Immunoblotting (Western Blot) for Protein Expression
Immunoblotting, also known as Western blot, is a widely used technique for detecting and quantifying specific proteins in a sample. sigmaaldrich.comnih.gov This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. sigmaaldrich.comnih.gov In this compound research, Western blotting is employed to examine the expression levels and post-translational modifications (such as phosphorylation) of proteins involved in cellular processes affected by the compound, such as cell cycle regulation and apoptosis. iiarjournals.orgfrontiersin.orgiiarjournals.org
Research utilizing immunoblotting has demonstrated that this compound treatment can lead to dose-dependent changes in the levels of key cell cycle regulatory proteins, including the hypophosphorylation of Retinoblastoma protein (RB) and CDK2 (Thr160), and the down-regulation of cyclin D3. iiarjournals.orgiiarjournals.org Immunoblotting has also been used to assess the expression of p21, a cyclin-dependent kinase inhibitor, showing its induction following this compound treatment. iiarjournals.orgiiarjournals.org These findings provide crucial evidence for the molecular pathways through which this compound exerts its effects on cell cycle progression.
Real-time PCR for Gene Expression (e.g., CCND3, CDKN1A, CXCR2, BCL-2)
Real-time Polymerase Chain Reaction (PCR), also known as quantitative PCR (qPCR), is a sensitive technique for quantifying the amount of specific mRNA transcripts in a sample, providing insights into gene expression levels. This method is essential for determining whether the changes observed in protein levels are due to alterations in gene transcription. waocp.orgmcijournal.comnih.govresearchgate.net
In studies involving this compound, real-time PCR has been used to measure the mRNA expression of genes relevant to its proposed mechanisms of action. For example, researchers have examined the expression of CCND3 (encoding cyclin D3) and CDKN1A (encoding p21). iiarjournals.org Real-time PCR analysis revealed that this compound treatment dose-dependently inhibited CCND3 mRNA levels, while CDKN1A mRNA levels remained unchanged, suggesting a post-translational mechanism for p21 induction. iiarjournals.org Real-time PCR has also been utilized to investigate the expression of CXCR2, the target receptor for this compound, and BCL-2, an anti-apoptotic protein, to understand their roles in the cellular response to the compound. waocp.orgmcijournal.comnih.govresearchgate.netub.edu
Immunoprecipitation
Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture of proteins using an antibody that binds specifically to that protein. The precipitated protein, along with any interacting molecules, can then be analyzed by other methods, such as Western blotting. iiarjournals.orgrndsystems.com
Immunoprecipitation has been applied in this compound research to investigate protein-protein interactions that are affected by the compound. For instance, studies have used immunoprecipitation followed by Western blotting to examine the binding of cyclin D3 to cyclin-dependent kinases like CDK4 and CDK6. iiarjournals.org These experiments can help determine how this compound-induced changes in protein expression or phosphorylation influence the formation of protein complexes involved in cell cycle regulation.
RNA Interference (siRNA silencing)
In the context of this compound research, siRNA silencing has been used for target validation. By silencing the expression of genes suspected to be involved in the cellular response to this compound, researchers can confirm whether these genes are indeed critical mediators of the compound's effects. For example, siRNA silencing of CDK2 has been used to investigate its requirement for G1 transition and the significance of this compound-induced suppression of CDK2 phosphorylation. iiarjournals.org Additionally, siRNA silencing of CXCR2 and BCL-2 has been employed to understand their contribution to drug sensitivity and apoptosis in the presence of this compound. ub.edurepositoriosalud.es
Overexpression Studies
Overexpression studies involve increasing the cellular levels of a specific protein by introducing exogenous DNA or RNA that codes for that protein. This technique is used to investigate the function of a protein and whether increased expression of the protein can mimic or counteract the effects of a treatment like this compound. frontiersin.org
Colony Formation Assays
Colony formation assays, also known as clonogenic assays, are a fundamental in vitro method used to determine the ability of a single cell to survive and proliferate into a large colony. This assay is particularly valuable for assessing the long-term effects of treatments, such as chemical compounds or radiation, on cell survival and reproductive potential. nih.gov
In the context of this compound research, colony formation assays have been utilized to evaluate its impact on cell growth, often in combination with other therapeutic agents. For instance, studies investigating the synergistic effects of this compound with chemotherapy drugs like cisplatin (B142131) in cancer cell lines have employed clonogenic assays. These assays involve seeding a specific number of cells, applying treatments including this compound alone or in combination, and allowing cells to grow for an extended period (typically 10-14 days) to form colonies. google.comnih.gov The resulting colonies, defined as clusters of at least 50 cells, are then fixed, stained (commonly with crystal violet), and counted to quantify the surviving and proliferating fraction of the cell population. nih.govgoogle.com
Research has shown that treatment with the CXCR2 inhibitor SB265610 can significantly sensitize cells to cisplatin in clonogenic assays. google.com This indicates that blocking CXCR2 with this compound can impair the ability of certain cancer cells to form colonies and survive, particularly when combined with cisplatin treatment. google.comnih.gov
In Vivo Animal Models
In vivo animal models are crucial for studying the systemic effects of this compound and its impact on complex biological processes within a living organism. Rodent models, including rats and mice, are frequently used due to their genetic tractability, relatively short life cycles, and the availability of various disease models that mimic human conditions. nih.govuclouvain.be
Rats and mice serve as primary animal models in this compound research, allowing for the investigation of its effects on inflammation, immune cell trafficking, and disease progression in a physiological context. ctdbase.orgnih.govnih.govuclouvain.benih.govwikipedia.orgdrugbank.comfishersci.co.ukhznu.edu.cnhznu.edu.cnmims.comnih.govnih.govnih.govnih.govuni.luuni.luctdbase.orggenome.jpnih.govnih.govwikipedia.orgwikipedia.orgprospecbio.com These models are employed to study a range of conditions where CXCR2 signaling is implicated, including lung injury, wound healing, hypertension, and abdominal aortic aneurysms.
The hyperoxia-exposed newborn rat model is utilized to study lung injury, particularly conditions similar to bronchopulmonary dysplasia (BPD) in premature infants. nih.govnih.gov Exposure of newborn rats to high concentrations of oxygen (hyperoxia) leads to lung inflammation and impaired alveolar development. nih.govnih.gov Neutrophil influx into the lungs is a significant component of this inflammatory response, mediated in part by chemokines signaling through CXCR2. drugbank.comnih.govnih.gov
This compound has been administered to hyperoxia-exposed newborn rats to investigate the role of CXCR2 in this model. Studies have demonstrated that treatment with this compound can prevent neutrophil accumulation in bronchoalveolar lavage fluid and lung tissue in hyperoxia-exposed newborn rats. drugbank.comnih.govprospecbio.comnih.gov This reduction in neutrophil influx is associated with attenuated lung injury. nih.govnih.gov Furthermore, this compound treatment has been shown to attenuate increased production of reactive oxygen species in lung tissue and, in some studies, to increase alveolar formation in hyperoxia-exposed rats where neutrophil accumulation was prevented. nih.govnih.gov In vitro studies using rat neutrophils have also shown that this compound antagonizes CINC-1-induced calcium mobilization and chemotaxis. ctdbase.orgdrugbank.com
CXCR2 null mice, genetically engineered to lack the CXCR2 receptor, are valuable tools for understanding the specific functions of CXCR2 in various physiological and pathological processes. Studies using these mice, often in parallel with wild-type mice treated with CXCR2 antagonists like this compound, help confirm the receptor's involvement.
Research utilizing CXCR2 null mice has investigated the role of CXCR2 in wound healing. Studies involving cutaneous injury induced by nitrogen mustard have shown impaired healing parameters in CXCR2 null mice. nih.govnih.gov Parallel studies administering this compound to wild-type mice subjected to the same type of injury demonstrated a marked delay in healing, similar to that observed in CXCR2 null mice. nih.govnih.gov This impaired healing was linked to reduced neutrophil recruitment to the wound site in both CXCR2 null mice and this compound-treated wild-type mice. nih.govnih.gov These findings underscore the critical role of CXCR2, and consequently neutrophil recruitment, in the cutaneous wound healing process following chemical injury. nih.govnih.gov
Angiotensin II-infused apolipoprotein E knockout (Apo E-/-) mice are a widely used model for studying abdominal aortic aneurysm (AAA) formation, a condition characterized by inflammation and structural degradation of the aortic wall. ctdbase.orggenome.jprcsb.org Angiotensin II infusion in Apo E-/- mice leads to the development of AAA, mimicking aspects of the human disease. ctdbase.orggenome.jp CXCR2 expression has been found to be increased in AAA tissues from both humans and Ang II-infused Apo E-/- mice. ctdbase.org
Pharmacological inhibition of CXCR2 using this compound in this model has been shown to markedly reduce Ang II-induced AAA formation. ctdbase.orggenome.jprcsb.orgwikipedia.org Investigations into the mechanisms behind this protective effect have revealed that this compound treatment significantly reduced collagen deposition, elastin (B1584352) degradation, the expression of matrix metalloproteinases, and the accumulation of macrophage cells in the aortic wall. ctdbase.org These findings suggest that CXCR2 plays a pathogenic role in AAA formation by promoting inflammation and extracellular matrix remodeling, and that its inhibition by compounds like this compound can mitigate these processes. ctdbase.orggenome.jprcsb.org Studies have also examined the influence of CXCR2 inhibition on blood pressure in this model, noting that SB225002, another selective CXCR2 antagonist, alleviated the significant increase in blood pressure induced by Ang II. genome.jp
Spontaneously hypertensive rats (SHRs) are a well-established genetic model for studying essential hypertension. nih.govnih.gov These rats develop elevated blood pressure over time, exhibiting cardiovascular changes that are relevant to human hypertension. nih.govwikipedia.org
Research using SHRs has explored the role of CXCR2 in the development and maintenance of hypertension and associated cardiac remodeling. Chronic inhibition of CXCR2 has been shown to attenuate cardiac remodeling and dysfunction in SHRs. fishersci.ch While specific studies detailing the direct effects of this compound in SHRs in the provided search results are limited, the use of CXCR2 antagonists, such as reparixin, has demonstrated a decrease in systolic blood pressure in SHRs. nih.gov The finding that SB265610 inhibited vascular inflammation and hypertension induced by angiotensin II in a mouse model and reversed established hypertension in that model nih.gov supports the broader concept that CXCR2 inhibition can impact hypertensive conditions, which is relevant to studies in SHRs. This suggests that targeting CXCR2 with compounds like this compound may hold therapeutic potential in managing hypertension and its cardiovascular consequences in models like the SHR.
Table 1: Summary of Research Findings in Rodent Models
| Animal Model | Condition Studied | Key Findings with this compound Treatment | Relevant Citations |
| Hyperoxia-exposed Newborn Rats | Lung Injury (BPD-like) | Prevented neutrophil accumulation in lung; attenuated reactive oxygen species production; potentially increased alveolar formation. drugbank.comnih.govprospecbio.comnih.gov | drugbank.comnih.govprospecbio.comnih.gov |
| CXCR2 Null Mice (and this compound in Wild-Type Mice) | Chemical Burn Wound Healing | Impaired wound healing; reduced neutrophil recruitment to wound site. nih.govnih.gov | nih.govnih.gov |
| Angiotensin II-infused Apo E-/- Mice | Abdominal Aortic Aneurysm (AAA) Formation | Reduced AAA formation; decreased collagen deposition, elastin degradation, matrix metalloproteinase expression, and macrophage accumulation in aortic wall. ctdbase.org | ctdbase.orggenome.jprcsb.orgwikipedia.org |
| Spontaneously Hypertensive Rats (SHRs) | Hypertension, Cardiac Remodeling | Chronic CXCR2 inhibition attenuated cardiac remodeling and dysfunction (indirectly supported by findings with other antagonists and models). fishersci.ch | fishersci.chnih.govnih.govnih.govwikipedia.org |
Rodent Models (Rats, Mice)
Syngeneic Mouse Models of Leptomeningeal Metastasis
Syngeneic mouse models are utilized in leptomeningeal metastasis (LM) research to gain insight into pathophysiological mechanisms and evaluate new treatments. nih.gov These models involve using tumor cells originating from the same species and genetic background as the host mouse. nih.gov Research has employed established syngeneic LM mouse models, such as those derived from Lewis lung carcinoma (LLC-LeptoM) and triple-negative breast cancer (4T1-LeptoM), to study LM. biorxiv.org These models reliably disseminate along the neuro-axis and develop key pathological features observed in human LM patients. biorxiv.org In one study, the Cxcr2 inhibitor SB265610 was administered intraperitoneally in the LLC-LeptoM model, starting immediately after intracisternal inoculation of cancer cells and continuing daily for three weeks. biorxiv.org
Assessment of Therapeutic Efficacy
The therapeutic efficacy of interventions, including the use of compounds like this compound, is assessed through various methods that quantify biological responses and disease progression.
Bronchoalveolar Lavage Fluid (BALF) Analysis
Bronchoalveolar lavage fluid (BALF) analysis is a technique used to collect fluid and cells from the lower respiratory tract, providing insights into the cellular and solute composition of the alveolar compartment. nih.govildcare.nl It is a minimally invasive procedure used in both clinical practice and research to aid in the diagnosis and understanding of various pulmonary diseases. nih.govildcare.nlplos.org Analysis of BALF includes assessing total cell numbers, cell concentration, and differential cell counts. plos.org In research involving this compound, BALF analysis has been used to assess neutrophil accumulation in the lungs. psu.eduglpbio.cn One study in a newborn rat model of hyperoxia-induced lung injury showed that injection with this compound reduced hyperoxia-induced neutrophil accumulation in bronchoalveolar lavage. psu.edu
Myeloperoxidase (MPO) Accumulation
Myeloperoxidase (MPO) is an enzyme primarily found in neutrophils and is used as a marker for neutrophil accumulation and activity. Assessment of MPO accumulation is a method to quantify neutrophil presence in tissues. nih.gov In studies evaluating this compound, MPO accumulation in whole lung tissue has been measured. psu.eduglpbio.cn Research in a newborn rat model exposed to hyperoxia demonstrated that injection with this compound reduced whole lung myeloperoxidase accumulation at the highest doses tested. psu.eduglpbio.cn Another study examining wound healing in mice used MPO assay to assess neutrophil recruitment to the wound site and observed reduced MPO activity with the administration of this compound. nih.gov
Tumor Growth and Survival (e.g., Bioluminescence Imaging)
Assessment of tumor growth and survival is a fundamental aspect of cancer research and evaluating the efficacy of potential therapeutic agents. Bioluminescence imaging (BLI) is a non-invasive technique used to monitor tumor growth and metastasis in vivo. criver.comresearchgate.netplos.org This method involves genetically tagging tumor cells with a reporter gene like luciferase, which emits light upon administration of a substrate, allowing for quantification of tumor burden. criver.comresearchgate.net BLI can be used to follow tumor growth at primary sites and distant metastases longitudinally without sacrificing the animal. criver.com
Table: Bioluminescence Intensity (Total Photon Flux) in Tumors Following SB265610 Treatment
| Group | Time Point | Bioluminescence Intensity (Total Photon Flux) |
| Vehicle | Indicated | Data not explicitly provided in snippet |
| SB265610 | Indicated | Data not explicitly provided in snippet |
| Hepa1-6-shSLC7A2 | Indicated | More significant inhibition with SB265610 nih.gov |
Note: Specific numerical data for bioluminescence intensity across groups and time points were not explicitly available in the provided search snippets for direct table population, beyond the qualitative description of effects.
Table: Effect of SB265610 on Metastasis and Survival
| Group | Lung Metastasis Incidence | Number of Metastasis Nodules | Overall Survival |
| Hepa1-6-shSLC7A2 | Decreased nih.gov | Decreased nih.gov | Longer nih.gov |
| Hepa1-6-shSLC7A2 + SB265610 | Further Decreased nih.gov | Further Decreased nih.gov | Longer nih.gov |
Note: Specific numerical data for metastasis incidence, nodule count, and survival curves were not explicitly available in the provided search snippets for direct table population, beyond the qualitative description of effects.
Histopathological Analysis (e.g., Collagen Deposition, Elastin Degradation)
Histopathological analysis is a crucial method for assessing tissue structure and composition. Studies utilizing this compound have employed this technique to evaluate changes in extracellular matrix components such as collagen and elastin, which are indicators of tissue remodeling and pathology.
In a study investigating angiotensin II-induced abdominal aortic aneurysm (AAA) in Apo E-/- mice, treatment with this compound significantly reduced collagen deposition and elastin degradation nih.gov. This suggests a role for CXCR2 signaling, and its inhibition by this compound, in processes that lead to the accumulation of collagen and the breakdown of elastin fibers in the aortic wall, phenomena associated with aneurysm formation nih.govnih.gov. Histological examination in related contexts has revealed inflammatory cell infiltration and deficient, fragmented elastin in aneurysms, alongside increased collagen content nih.gov. Furthermore, neutrophil elastase-induced elastin degradation has been linked to lung injury, and inhibition of neutrophil influx by this compound also prevented the influx of lung macrophages, which are involved in downstream tissue injury researchgate.net. Disorganization of elastin and collagen fibers has also been observed in lung tissue treated with elastase in ex vivo experiments researchgate.net.
Morphometric Analysis (e.g., Sprout Outgrowth)
Morphometric analysis involves the quantitative measurement of biological structures. In the context of this compound research, this method has been applied to assess processes like sprout outgrowth, which is relevant to angiogenesis.
Studies investigating the angiogenic capacity of conditioned medium from human bronchial smooth muscle cells (BSMC), particularly those from asthmatic patients, have used endothelial cell spheroid assays followed by morphometric analysis researchgate.netnih.govplos.org. In this assay, endothelial cells are cultured to form spheroids, which are then embedded in a matrix. Sprout outgrowth from these spheroids into the surrounding matrix is a measure of angiogenic potential researchgate.netplos.orgresearchgate.net. Morphometric analysis involves quantifying the length of these outgrowing tubules researchgate.netnih.govplos.orgresearchgate.net.
Data from these studies indicate that conditioned medium from BSMC of asthmatic patients significantly increased sprout outgrowth from endothelial cell spheroids compared to medium from non-asthmatic controls nih.govplos.org. Treatment with this compound attenuated this increased sprout outgrowth induced by conditioned medium from asthmatic BSMC researchgate.netnih.govplos.org. Even at the lowest dose tested, this compound markedly attenuated sprout outgrowth nih.gov. This suggests that CXCR2 signaling plays a role in mediating the pro-angiogenic effects of factors released by asthmatic BSMC, and that this compound can inhibit this process researchgate.netnih.govplos.org.
Table 1: Effect of this compound on Endothelial Sprout Outgrowth
| Condition | Sprout Outgrowth (µm) | Significance (vs. Hypoxia CM) | Source |
| Normoxia CM (Non-asthma controls) | 42.83 ± 11.06 | N/A | plos.org |
| Hypoxia CM (Asthmatics) | 69.39 ± 9.22 | - | plos.org |
| Hypoxia CM (Asthmatics) + this compound | 51.31 ± 9.77 | p < 0.05 | plos.org |
| Hypoxia CM (Asthmatics) + anti-VEGF | 34.33 ± 7.09 | p < 0.001 | plos.org |
| CM from Asthmatic BSMC + this compound (lowest dose) | Markedly attenuated | p < 0.001 | nih.gov |
Note: Data presented are mean ± SEM where available. CM = Conditioned Medium.
Ex Vivo Models (e.g., Human Patient-Derived Spheroids, Organoids)
Ex vivo models, such as spheroids and organoids, are valuable tools for studying biological processes and testing interventions in a more physiologically relevant 3D environment compared to traditional 2D cell cultures. While patient-derived organoids are increasingly used in research, particularly in cancer frontiersin.orgnih.govnih.govmdpi.comecancer.org, studies specifically detailing the use of this compound in human patient-derived spheroids or organoids for cancer research were not prominently found in the search results.
However, as discussed in the morphometric analysis section, ex vivo endothelial cell spheroid models derived from human cells (HMEC-1) have been utilized to study the effects of this compound on angiogenesis researchgate.netnih.govplos.org. These spheroids, when exposed to conditioned medium from human BSMC (including those from asthmatic patients), serve as an ex vivo system to model aspects of airway remodeling and angiogenesis nih.govplos.org. The observed attenuation of sprout outgrowth by this compound in this ex vivo spheroid model demonstrates its utility in investigating the compound's effects on cellular processes in a 3D context using human-derived biological material researchgate.netnih.govplos.org.
Future Directions and Therapeutic Implications
Further Elucidation of CXCR2-Independent Mechanisms of Action
While SB-265610 is known as a CXCR2 antagonist, research indicates that its biological effects may extend beyond this primary target. Studies have provided evidence suggesting CXCR2-independent mechanisms contribute to its activity. For instance, the induction of G1 cell cycle arrest by this compound has been observed at concentrations that lack CXCR2 selectivity. This G1 arrest persisted even when challenged with exogenous interleukin 8 (IL8), a key ligand for CXCR2, and did not affect the expression of canonical IL8 downstream targets like cyclin D1 and ERK, or p38MAPK activation. iiarjournals.orgiiarjournals.org These findings suggest that the observed G1 arrest is independent of typical IL8 signaling through CXCR2. iiarjournals.orgiiarjournals.org Further investigation into the mechanisms revealed that this compound-induced G1 arrest involves the down-regulation of cyclin D3 and the suppression of CDK2 (Thr160) phosphorylation. iiarjournals.org These observations qualify as potential novel mechanisms of action for this compound and may help explain its effects in contexts where CXCR2 inhibition alone does not fully account for the observed outcomes. iiarjournals.orgiiarjournals.org Additionally, this compound has been described as an allosteric inverse agonist at the human CXCR2 receptor, binding to a site distinct from the agonist binding site and potentially interfering with G protein coupling to prevent receptor activation. nih.govresearchgate.net Elucidating the interplay between its allosteric modulation of CXCR2 and these identified CXCR2-independent pathways, such as those affecting cell cycle regulatory molecules like cyclin D3 and CDK2, remains a critical area for future research.
Potential for Combination Therapies (e.g., with Taxanes, Platinum-based agents, Immunotherapies)
The potential for combining this compound with other therapeutic agents is an active area of investigation, particularly in the context of cancer treatment. Preclinical studies have explored its use in combination with chemotherapy agents like taxanes and platinum-based drugs. Research in prostate cancer has shown that treatment with the CXCR2 inhibitor this compound significantly sensitized cells to cisplatin (B142131) in both cell viability and clonogenic assays. ub.eduresearchgate.net This suggests that targeting CXCR2 with agents like this compound could enhance the effectiveness of platinum-based chemotherapy. The sensitization to cisplatin was also observed with a BCL-2 inhibitor, indicating a potential link between the CXCR2 and BCL-2 pathways in determining sensitivity to platinum agents. ub.eduresearchgate.net Furthermore, studies have indicated that taxanes can induce the downregulation of CXCR2 and BCL-2, and that prior exposure to taxanes may sensitize tumors to cisplatin, highlighting a potential acquired vulnerability that could be exploited by combining taxanes and platinum agents, potentially with a CXCR2 inhibitor like this compound. ub.edu Beyond chemotherapy, there is emerging interest in combining CXCR2 inhibitors with immunotherapies. Research suggests that combining this compound, described as a neutrophil chemokine receptor inhibitor, with PD-L1 immunotherapy could potentially reverse resistance in alpha-fetoprotein producing gastric cancer, indicating a promising avenue for further investigation into chemo-immunotherapy combinations. bioscriptgroup.com The rationale for such combinations often lies in the role of chemokines and their receptors in modulating the tumor microenvironment and influencing immune responses.
Role in Modulating the Tumor Microenvironment and Immune Cell Infiltration
The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, blood vessels, and immune cells, which significantly influences tumor progression and response to therapy. aacrjournals.orgmdpi.com Chemokines and their receptors, including CXCR2, play crucial roles in orchestrating the infiltration of various immune cell populations into the TME. aacrjournals.orgtargetmol.com CXCR2 ligands, such as IL8 (CXCL8), CXCL1, and CXCL2, are potent chemoattractants for neutrophils and myeloid-derived suppressor cells (MDSCs), which are known to contribute to an immunosuppressive environment that can hinder effective anti-tumor immunity. aacrjournals.orgnus.edu.sgembopress.org Studies have investigated the role of this compound in modulating this immune cell infiltration. In a murine hepatocellular carcinoma (HCC) model, tumoral-released IL-1α was found to promote the recruitment of MDSCs through a CXCR2-dependent mechanism. nus.edu.sg Pre-incubation of MDSCs with the CXCR2 inhibitor this compound blocked their chemotaxis, demonstrating the potential of this compound to inhibit the recruitment of these immunosuppressive cells into the tumor microenvironment. nus.edu.sg By reducing the infiltration of MDSCs and potentially other immunosuppressive cell types that express CXCR2, this compound could help to reprogram the TME towards a more pro-inflammatory and anti-tumoral state, potentially enhancing the efficacy of immunotherapies or other treatments that rely on an effective host immune response. researchgate.net Further research is needed to fully understand the multifaceted impact of this compound on the diverse cellular components of the TME and its implications for anti-tumor immunity.
Development of Novel Therapeutic Strategies for Specific Diseases
The investigation into this compound and its target, CXCR2, has opened avenues for the development of novel therapeutic strategies for a range of diseases beyond cancer. While much attention has been given to its potential in oncology, the involvement of CXCR2 in inflammatory and other pathological processes suggests broader applications. For example, studies have demonstrated that this compound markedly inhibited vascular inflammation and hypertension induced by angiotensin II in mouse models. ahajournals.org Notably, treatment with this compound was able to reverse established hypertension in this model, suggesting that CXCR2 could be a novel therapeutic target for arterial hypertension and that this compound or similar agents could be developed for this indication. ahajournals.org In the realm of cancer, as discussed previously, its potential lies in sensitizing tumors to existing therapies like platinum-based agents in prostate cancer ub.eduresearchgate.net and potentially overcoming resistance to immunotherapy in specific cancers like AFPGC. bioscriptgroup.com The broader understanding of chemokine receptor pathways in various inflammatory diseases and viral infections also positions CXCR2 inhibitors like this compound as promising candidates for therapeutic intervention in these conditions. targetmol.com Antagonizing chemokine receptor interaction is considered a beneficial strategy in inflammatory disorders. targetmol.com Continued research is essential to identify specific diseases where CXCR2 plays a critical role and to develop tailored therapeutic strategies utilizing this compound or its derivatives.
Q & A
Basic Research Questions
Q. What is the mechanistic basis of SB-265610 as a CXCR2 antagonist, and how can this mechanism be validated experimentally?
- Methodological Answer :
- Step 1 : Conduct calcium mobilization assays using cell lines expressing CXCR2 (e.g., HEK293T-CXCR2) to measure inhibition of CINC-1-induced calcium flux. Compare IC₅₀ values (3.7 nM for calcium mobilization ).
- Step 2 : Perform neutrophil chemotaxis assays in rodent models to assess blockade of CXCR2-mediated migration (IC₅₀ = 70 nM ).
- Validation : Use receptor-binding studies (radioligand displacement) and in vivo models of inflammation (e.g., LPS-induced neutrophilia) to confirm target specificity.
- Data Interpretation : Ensure dose-response curves are statistically robust (p < 0.05) and include positive/negative controls (e.g., CXCR2 agonists/antagonists).
Q. What are the primary in vitro and in vivo assays used to evaluate this compound’s efficacy?
- Methodological Answer :
- In Vitro :
- Calcium flux assays with fluorescent indicators (e.g., Fluo-4 AM) to quantify intracellular calcium changes .
- Competitive binding assays using radiolabeled CXCR2 ligands (e.g., ¹²⁵I-IL-8).
- In Vivo :
- Rodent models of acute inflammation (e.g., zymosan-induced peritonitis) to measure neutrophil infiltration via flow cytometry .
- Critical Considerations : Optimize assay conditions (e.g., pH, temperature) and validate reproducibility across ≥3 independent experiments.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different experimental systems?
- Methodological Answer :
- Identify Variables : Compare assay conditions (e.g., cell type, ligand concentration, readout sensitivity) and model systems (e.g., human vs. rodent CXCR2 isoforms).
- Statistical Analysis : Apply meta-analysis tools to aggregate data from multiple studies, weighting results by sample size and methodological rigor .
- Experimental Adjustments :
- Standardize protocols (e.g., pre-incubation time with this compound).
- Use orthogonal assays (e.g., BRET for receptor conformation changes) to cross-validate findings .
Q. What experimental designs can differentiate allosteric vs. orthosteric inhibition by this compound?
- Methodological Answer :
- Schild Regression Analysis : Assess whether this compound’s inhibition is surmountable (orthosteric) or insurmountable (allosteric) by increasing ligand concentrations .
- Mutagenesis Studies : Modify CXCR2’s orthosteric binding site; if this compound retains activity, it likely binds allosterically .
- Structural Techniques : Use cryo-EM or NMR to map this compound’s binding site on CXCR2 .
Q. How should researchers address discrepancies between in vitro potency (IC₅₀ = 3.7 nM) and in vivo efficacy (IC₅₀ = 70 nM) of this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations of this compound in vivo to assess bioavailability and protein binding .
- Pathway Redundancy : Evaluate compensatory mechanisms (e.g., upregulation of CXCR1 in CXCR2-inhibited models) via transcriptomic analysis .
- Dose Optimization : Perform PK/PD modeling to align in vitro IC₅₀ with achievable in vivo exposure levels .
Data Analysis and Contradiction Management
Q. What statistical frameworks are optimal for analyzing this compound’s dose-response data in complex biological systems?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate IC₅₀, Hill coefficient, and efficacy .
- Error Propagation : Quantify uncertainties in IC₅₀ using Monte Carlo simulations or bootstrap resampling .
- Handling Outliers : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude non-physiological data points .
Q. How can researchers integrate conflicting data from this compound’s in vitro and in vivo studies into a cohesive hypothesis?
- Methodological Answer :
- Systems Biology Approaches : Build computational models linking CXCR2 inhibition to downstream immune cell trafficking .
- Iterative Refinement : Use contradictory findings to refine hypotheses (e.g., "this compound’s efficacy is context-dependent due to tissue-specific CXCR2 dimerization") .
- Translational Validation : Test hypotheses in humanized mouse models or ex vivo human neutrophil assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
